molecular formula C11H12N2O B12831030 (2-Methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)methanol

(2-Methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)methanol

Cat. No.: B12831030
M. Wt: 188.23 g/mol
InChI Key: VPILSIFOMSCETE-UHFFFAOYSA-N
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Description

(2-Methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)methanol is a heterocyclic compound that features a pyrrole ring substituted with a pyridine ring and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Pyridine: The pyrrole ring is then functionalized with a pyridine ring through a cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate palladium catalysts.

    Introduction of the Hydroxymethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation with a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions on the pyrrole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: (2-Methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)carboxylic acid.

    Reduction: (2-Methyl-5-(piperidin-4-yl)-1H-pyrrol-3-yl)methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of both pyrrole and pyridine rings enhances its binding affinity to biological receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of (2-Methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrole and pyridine rings facilitate binding through π-π stacking and hydrogen bonding interactions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanol: Similar structure but with the pyridine ring at a different position.

    (2-Methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (2-Methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.

Uniqueness

(2-Methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)methanol is unique due to the presence of both a pyrrole and a pyridine ring, along with a hydroxymethyl group. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

(2-methyl-5-pyridin-4-yl-1H-pyrrol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-10(7-14)6-11(13-8)9-2-4-12-5-3-9/h2-6,13-14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPILSIFOMSCETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C2=CC=NC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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